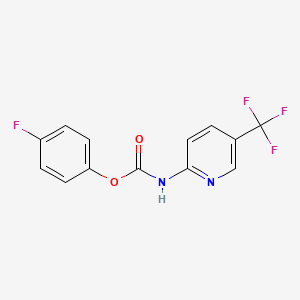
4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate
説明
4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a compound that features both fluorinated aromatic rings and a pyridine moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate typically involves the introduction of fluorine atoms into the aromatic rings and the formation of the carbamate linkage. One common method involves the reaction of 4-fluorophenol with 5-(trifluoromethyl)-2-pyr
生物活性
4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 284.21 g/mol. The presence of both fluorine and trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial for drug-like properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL. This suggests that similar compounds, including this compound, may possess comparable antimicrobial efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assessments have indicated that certain derivatives with trifluoromethyl groups exhibit selective cytotoxic effects against cancer cell lines. For example, compounds similar in structure to this compound were tested against human leukemia cells, revealing IC50 values significantly lower than standard chemotherapeutic agents . These findings underscore the potential of this compound in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or bind to DNA-associated proteins, disrupting cellular processes .
- Biofilm Disruption : Some studies suggest that trifluoromethyl-containing compounds can effectively disrupt biofilms formed by pathogenic bacteria, enhancing their antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of trifluoromethyl-substituted compounds against MRSA strains. The results indicated that one derivative exhibited an MIC of 0.031 µg/mL, significantly outperforming traditional antibiotics like vancomycin. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .
Case Study 2: Cancer Cell Lines
In another investigation, derivatives similar to the target compound were assessed for cytotoxicity against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results showed promising selectivity indices, indicating that these compounds could be further optimized for therapeutic use in oncology .
Table 1: Biological Activity Summary
特性
IUPAC Name |
(4-fluorophenyl) N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-9-2-4-10(5-3-9)21-12(20)19-11-6-1-8(7-18-11)13(15,16)17/h1-7H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIQXJGGWPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















